3-Chloro-N,N-diethyl-5-vinylbenzamide
Description
3-Chloro-N,N-diethyl-5-vinylbenzamide is a benzamide derivative characterized by a chlorine atom at the 3-position, a vinyl group at the 5-position of the benzene ring, and N,N-diethyl substitution on the amide nitrogen (molecular formula: C₁₃H₁₆ClNO; molecular weight: 237.7 g/mol).
Properties
IUPAC Name |
3-chloro-5-ethenyl-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-4-10-7-11(9-12(14)8-10)13(16)15(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFGJOMEYNRSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)C=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-diethyl-5-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and N,N-diethylamine.
Reaction: The 3-chlorobenzoyl chloride is reacted with N,N-diethylamine in the presence of a base such as triethylamine to form 3-chloro-N,N-diethylbenzamide.
Industrial Production Methods
Industrial production of 3-Chloro-N,N-diethyl-5-vinylbenzamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 3-chlorobenzoyl chloride and N,N-diethylamine.
Catalysts and Solvents: Employing industrial-grade catalysts and solvents to optimize the reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-diethyl-5-vinylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the vinyl group.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the chlorine atom can yield various substituted benzamides.
Oxidation: Oxidation of the vinyl group can produce aldehydes or carboxylic acids.
Reduction: Reduction of the vinyl group can lead to the formation of ethyl derivatives.
Scientific Research Applications
3-Chloro-N,N-diethyl-5-vinylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-diethyl-5-vinylbenzamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-chloro-N,N-diethyl-5-vinylbenzamide with structurally or functionally related benzamide derivatives, highlighting substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparison
Key Observations:
- Nitrogen Substituents: Diethyl groups in the target compound increase lipophilicity compared to dimethyl () or hydroxyalkyl () analogs.
- Substituent Positions: Chlorine at position 3 (meta to the amide group) is common in analogs, but 2-amino-5-chloro-N,3-dimethylbenzamide () demonstrates how substituent position (Cl at 5, NH₂ at 2) alters polarity and reactivity.
- Physicochemical Properties: The vinyl group in the target compound may reduce solubility compared to polar substituents like hydroxyl () or amino ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
